4-Fluoro-2-hydrazinyl-5-(trimethylsilyl)pyridine
Description
Properties
Molecular Formula |
C8H14FN3Si |
|---|---|
Molecular Weight |
199.30 g/mol |
IUPAC Name |
(4-fluoro-5-trimethylsilylpyridin-2-yl)hydrazine |
InChI |
InChI=1S/C8H14FN3Si/c1-13(2,3)7-5-11-8(12-10)4-6(7)9/h4-5H,10H2,1-3H3,(H,11,12) |
InChI Key |
ORKNPZFELYPPFS-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CN=C(C=C1F)NN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of 4-Fluoro-2-hydrazinyl-5-(trimethylsilyl)pyridine may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used in industrial production are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-hydrazinyl-5-(trimethylsilyl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of 4-Fluoro-2-hydrazinyl-5-(trimethylsilyl)pyridine include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions may vary depending on the desired product and include factors such as temperature, solvent, and catalyst.
Major Products
The major products formed from the reactions of 4-Fluoro-2-hydrazinyl-5-(trimethylsilyl)pyridine depend on the specific reaction conditions and reagents used. For example, oxidation of the hydrazinyl group can yield azo compounds, while substitution of the fluorine atom can result in various substituted pyridines.
Scientific Research Applications
4-Fluoro-2-hydrazinyl-5-(trimethylsilyl)pyridine is a pyridine derivative with a fluorine atom at the 4-position, a hydrazinyl group at the 2-position, and a trimethylsilyl group at the 5-position. The presence of the electron-withdrawing fluorine atom and the bulky trimethylsilyl group gives the compound unique chemical properties, influencing its reactivity and solubility in various solvents. Research indicates it may have potential antimicrobial and anticancer properties. Its unique structure may allow it to interact with biological targets, influencing various biochemical pathways.
Synthesis
The synthesis of 4-Fluoro-2-hydrazinyl-5-(trimethylsilyl)pyridine typically involves several steps.
Applications
The applications of 4-Fluoro-2-hydrazinyl-5-(trimethylsilyl)pyridine span various fields. Interaction studies have shown that 4-Fluoro-2-hydrazinyl-5-(trimethylsilyl)pyridine can engage with specific molecular targets within biological systems. The presence of both a hydrazine and a fluorinated moiety allows this compound to participate in diverse interactions that could modulate enzyme activity or receptor binding. These studies are crucial for understanding its potential therapeutic effects and optimizing its structure for enhanced activity.
Mechanism of Action
The mechanism of action of 4-Fluoro-2-hydrazinyl-5-(trimethylsilyl)pyridine involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The fluorine atom can enhance the compound’s stability and reactivity, while the trimethylsilyl group can influence its solubility and membrane permeability.
Comparison with Similar Compounds
Table 1: Substituent Comparison of Pyridine Derivatives
- Fluorine vs. Chlorine/Bromine : The fluorine atom in the target compound increases electronegativity compared to chloro () or bromo () analogues, reducing electron density at the pyridine ring and altering reactivity in electrophilic substitutions .
- TMS Group : The TMS substituent at position 5 provides steric bulk and silicon-mediated stability, contrasting with TMS-ethynyl () or TMS-oxy () groups, which prioritize conjugation or hydrogen-bonding disruption .
Physical and Spectroscopic Properties
Table 2: Physical Properties of Selected Pyridine Derivatives
- In contrast, non-silylated pyridines with polar substituents (e.g., ) show higher melting points (268–287°C) .
- Spectroscopy: The TMS group’s characteristic δ 0.3 ppm singlet in ¹H NMR is consistent across silylated derivatives (). Hydrazinyl protons in the target compound are expected near δ 4–6 ppm, distinct from methoxy (δ 3.9 in ) or amino groups .
Biological Activity
4-Fluoro-2-hydrazinyl-5-(trimethylsilyl)pyridine is a pyridine derivative characterized by a unique structural arrangement that includes a fluorine atom at the 4-position, a hydrazinyl group at the 2-position, and a trimethylsilyl group at the 5-position. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
The presence of the fluorine atom and the bulky trimethylsilyl group significantly influences the compound's reactivity and solubility. The electron-withdrawing nature of the fluorine atom enhances its interaction with biological targets, while the trimethylsilyl group may improve its stability in various solvents.
Antimicrobial Properties
Research indicates that 4-Fluoro-2-hydrazinyl-5-(trimethylsilyl)pyridine exhibits notable antimicrobial properties. Similar compounds have shown significant activity against various microbial strains, suggesting that this compound may also possess similar capabilities. The unique structure allows it to interact with bacterial cell walls or enzymes critical for bacterial survival, which could lead to effective treatments against resistant strains.
Anticancer Activity
The anticancer potential of this compound is particularly promising. Studies have demonstrated that pyridine derivatives can exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural features have been tested against human cancer cell lines, showing significant inhibition of cell proliferation.
In vitro studies using specific cancer cell lines (e.g., breast cancer and leukemia) indicated that 4-Fluoro-2-hydrazinyl-5-(trimethylsilyl)pyridine could induce apoptosis or inhibit cell cycle progression, which are critical mechanisms in cancer therapy .
The mechanism by which 4-Fluoro-2-hydrazinyl-5-(trimethylsilyl)pyridine exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular metabolism or DNA replication.
- Receptor Interaction : Its structure allows it to engage with specific receptors or proteins within cells, potentially modulating their activity.
These interactions can lead to alterations in signaling pathways that promote cell survival or proliferation, contributing to its antimicrobial and anticancer effects .
Comparative Analysis
To better understand the uniqueness of 4-Fluoro-2-hydrazinyl-5-(trimethylsilyl)pyridine, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Hydrazinylpyridine | Lacks fluorine and trimethylsilyl groups | More reactive due to absence of electron-withdrawing groups |
| 3-Fluoro-2-hydrazinylpyridine | Fluorine at different position | Different reactivity profile due to positional isomerism |
| 4-Fluoro-3-hydrazinylpyridine | Hydrazinyl group at another position | Potentially different biological activities |
| 5-(Trimethylsilyl)-2-hydrazinylpyridine | No fluorine atom | Different solubility and reactivity characteristics |
This table illustrates how the combination of a fluorine atom, hydrazinyl group, and trimethylsilyl moiety makes 4-Fluoro-2-hydrazinyl-5-(trimethylsilyl)pyridine distinct among its analogues, enhancing its reactivity and potential medicinal applications.
Case Studies
Several studies have investigated the biological activity of related compounds. For example:
- Study on Anticancer Activity : A study published in The Journal of Organic Chemistry highlighted that pyridine derivatives with hydrazinyl groups exhibited significant cytotoxicity against various cancer cell lines. The findings suggest that modifications similar to those in 4-Fluoro-2-hydrazinyl-5-(trimethylsilyl)pyridine can enhance biological efficacy .
- Antimicrobial Efficacy : Another research article reported on the antimicrobial properties of various pyridine derivatives. It was found that compounds with electron-withdrawing groups like fluorine showed improved activity against Gram-positive bacteria compared to their non-fluorinated counterparts .
Q & A
Q. How to address discrepancies in reported catalytic efficiency for TMS-containing pyridines?
- Methodological Answer : Cross-validate using standardized conditions (e.g., TOF calculations under identical T/P). Catalyst leaching (e.g., Pd) can be quantified via ICP-MS. Compare crystallographic data (e.g., bond angles in active sites ) to identify structural outliers affecting reactivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
